molecular formula C27H37N3OS B1675266 6-[4-(2-methylsulfanylphenyl)piperazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)hexanamide;hydrochloride CAS No. 824958-12-5

6-[4-(2-methylsulfanylphenyl)piperazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)hexanamide;hydrochloride

Cat. No.: B1675266
CAS No.: 824958-12-5
M. Wt: 451.7 g/mol
InChI Key: JNBBJUHCODFLEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Highly potent, selective 5-HT7 agonist (Ki = 0.22 nM). Shows >200 and >1000-fold selectivity over 5-HT1A and 5-HT2A receptors, respectively. Supresses REM sleep.
LP44 is a full agonist of the serotonin 5-HT7 receptor (Ki = 0.22 nM) that displays 200- and greater than 1,000-fold selectivity over 5-HT1A (Ki = 52.7 nM) and 5-HT2A (Ki = 326 nM) receptors, respectively. It can induce relaxation of substance P-induced guinea pig ileum contraction with an EC50 value of 2.56 μM.
LP-44 is a high affinity 5-HT7 receptor agonist (Ki = 0.22 nM) that displays selectivity over 5-HT1A and 5-HT2A receptors (200- and > 1000-fold respectively). LP-44 dnduces relaxation of substance P-stimulated guinea pig ileum (EC50 = 2.56 μM).

Biochemical Analysis

Biochemical Properties

LP 44 plays a significant role in biochemical reactions, particularly in the serotonin pathway. It interacts with the 5HT7 serotonin receptor, a G protein-coupled receptor, which is involved in various physiological processes such as circadian rhythm, learning, memory, and mood . The interaction between LP 44 and the 5HT7 receptor is of a binding nature, where LP 44 acts as an agonist .

Cellular Effects

LP 44 has been observed to have profound effects on various types of cells and cellular processes. It influences cell function by modulating the activity of the 5HT7 serotonin receptor. This modulation can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, in a study on gastric ulcers in rats, LP 44 was found to exert anti-ulcer effects via 5-hydroxytryptamine receptor 7 activation .

Molecular Mechanism

The molecular mechanism of LP 44 primarily involves its action as an agonist at the 5HT7 serotonin receptor. It binds to this receptor, activating it and leading to a series of downstream effects. These can include enzyme activation or inhibition, changes in gene expression, and alterations in cellular signaling pathways .

Dosage Effects in Animal Models

In animal models, the effects of LP 44 have been observed to vary with different dosages. For instance, in a study on rats, LP 44 was administered at a specific dosage to investigate its effects on gastric ulcers

Metabolic Pathways

Given its role as a 5HT7 serotonin receptor agonist, it is likely involved in serotonin-related pathways

Subcellular Localization

The subcellular localization of LP 44 is likely to be at the site of the 5HT7 serotonin receptor, given its role as a receptor agonist . Any effects on its activity or function due to its localization would be an interesting area for further research. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Properties

CAS No.

824958-12-5

Molecular Formula

C27H37N3OS

Molecular Weight

451.7 g/mol

IUPAC Name

6-[4-(2-methylsulfanylphenyl)piperazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)hexanamide

InChI

InChI=1S/C27H37N3OS/c1-32-26-15-7-6-14-25(26)30-20-18-29(19-21-30)17-8-2-3-16-27(31)28-24-13-9-11-22-10-4-5-12-23(22)24/h4-7,10,12,14-15,24H,2-3,8-9,11,13,16-21H2,1H3,(H,28,31)

InChI Key

JNBBJUHCODFLEG-UHFFFAOYSA-N

SMILES

CSC1=CC=CC=C1N2CCN(CC2)CCCCCC(=O)NC3CCCC4=CC=CC=C34.Cl

Canonical SMILES

CSC1=CC=CC=C1N2CCN(CC2)CCCCCC(=O)NC3CCCC4=CC=CC=C34

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LP-44;  LP 44;  LP44;  compound 5 [PMID 17649988].

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[4-(2-methylsulfanylphenyl)piperazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)hexanamide;hydrochloride
Reactant of Route 2
Reactant of Route 2
6-[4-(2-methylsulfanylphenyl)piperazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)hexanamide;hydrochloride
Reactant of Route 3
Reactant of Route 3
6-[4-(2-methylsulfanylphenyl)piperazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)hexanamide;hydrochloride
Reactant of Route 4
6-[4-(2-methylsulfanylphenyl)piperazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)hexanamide;hydrochloride
Reactant of Route 5
Reactant of Route 5
6-[4-(2-methylsulfanylphenyl)piperazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)hexanamide;hydrochloride
Reactant of Route 6
6-[4-(2-methylsulfanylphenyl)piperazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)hexanamide;hydrochloride
Customer
Q & A

Q1: What is the primary target of LP44?

A1: LP44 selectively activates the serotonin 5-HT7 receptor. []

Q2: What are the downstream effects of LP44 binding to the 5-HT7 receptor?

A2: Activation of the 5-HT7 receptor by LP44 has been implicated in various physiological processes, including:

  • Suppression of REM sleep: Microinjections of LP44 into the dorsal raphe nucleus of rats significantly reduced REM sleep duration. [, ]
  • Modulation of synaptic transmission in the nucleus tractus solitarii (nTS): LP44 has been shown to both decrease and increase synaptic transmission in the nTS, suggesting a complex pre- and postsynaptic mechanism of action. This modulation may contribute to LP44's effects on cardiorespiratory reflexes. []
  • Potential analgesic effects: Research indicates that LP44 may have analgesic properties in models of formalin-induced orofacial pain in mice. []
  • Influence on stress response: Activation of 5-HT7 receptors in the median raphe nucleus by LP44 has been shown to attenuate stress-induced behavioral deficits in rat models of depression. []

Q3: Does LP44 affect respiratory chemosensitivity?

A3: Research suggests that while LP44 can activate 5-HT7 receptors in the parafacial region of the mouse brainstem, it does not appear to have a significant impact on CO2-stimulated breathing. This suggests that 5-HT7 receptors in this region may not be essential for respiratory chemosensitivity. [, ]

Q4: Are there any studies on the effects of LP44 on the cardiovascular system?

A4: LP44 has been shown to relax the superior mesenteric vein (SMV) in rats, primarily through activation of the 5-HT7 receptor. This relaxation may contribute to the blood pressure-lowering effects observed with chronic 5-HT administration. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.